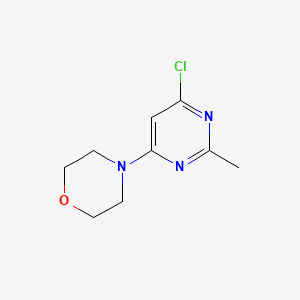

4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(6-chloro-2-methylpyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGDYMACJFZROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604052 | |

| Record name | 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22177-99-7 | |

| Record name | 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential therapeutic applications, with a focus on its role as a putative inhibitor of the PI3K/Akt/mTOR signaling pathway. Detailed methodologies for its synthesis are provided, alongside visualizations of its mechanism of action to support further research and development efforts.

Chemical Properties

This compound is a substituted pyrimidine derivative. The incorporation of the morpholine moiety is a common strategy in medicinal chemistry to enhance the pharmacological profile of molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22177-99-7 | [1] |

| Molecular Formula | C₉H₁₂ClN₃O | [2] |

| Molecular Weight | 213.66 g/mol | [2] |

| Melting Point | 101-103°C | [3] |

| Boiling Point | 356.7°C at 760 mmHg | [3] |

| Solubility | No data available |

Spectroscopic Data

2.1. ¹H NMR Spectroscopy (Predicted)

-

Methyl Protons (pyrimidine ring): A singlet is expected around δ 2.3-2.6 ppm.

-

Morpholine Protons (O-CH₂): A triplet is anticipated in the region of δ 3.7-3.9 ppm.

-

Morpholine Protons (N-CH₂): A triplet is expected around δ 3.5-3.7 ppm.

-

Pyrimidine Ring Proton: A singlet is predicted to appear in the aromatic region, likely around δ 6.5-7.0 ppm.

2.2. ¹³C NMR Spectroscopy (Predicted)

-

Methyl Carbon (pyrimidine ring): A signal is expected around δ 20-25 ppm.

-

Morpholine Carbons (N-CH₂): Signals are anticipated in the range of δ 45-50 ppm.

-

Morpholine Carbons (O-CH₂): Signals are expected around δ 65-70 ppm.

-

Pyrimidine Ring Carbons: Multiple signals are predicted in the aromatic region (δ 150-170 ppm).

2.3. Infrared (IR) Spectroscopy (Predicted)

-

C-H stretching (aliphatic): Bands are expected in the 2850-3000 cm⁻¹ region.

-

C=N and C=C stretching (pyrimidine ring): Absorbances are anticipated in the 1500-1650 cm⁻¹ range.

-

C-O-C stretching (morpholine ring): A strong band is expected around 1100-1150 cm⁻¹.

-

C-Cl stretching: A band in the 600-800 cm⁻¹ region is likely.

2.4. Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M⁺): Expected at m/z 213 and 215 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the morpholine ring or parts of the pyrimidine ring.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a chlorine atom on a di-chlorinated pyrimidine precursor with morpholine.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add a mild organic base, for example, N,N-diisopropylethylamine (DIPEA) (1.1 eq).

-

Addition of Morpholine: To this stirred solution, add morpholine (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature overnight or heated to reflux to ensure completion.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Biological Activity and Signaling Pathway

Derivatives of pyrimidine containing a morpholine moiety have been extensively investigated as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.

4.1. Proposed Mechanism of Action

This compound is hypothesized to act as an ATP-competitive inhibitor of PI3K. The morpholine oxygen is thought to form a key hydrogen bond in the hinge region of the kinase domain, a common interaction for many PI3K inhibitors. By blocking the activity of PI3K, the compound would prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, would inhibit the activation of downstream effectors like Akt and mTOR, leading to the suppression of cell growth and proliferation and the induction of apoptosis in cancer cells.

PI3K/Akt/mTOR Signaling Pathway Inhibition:

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery, particularly in oncology. Its structural similarity to known PI3K/Akt/mTOR inhibitors makes it an attractive candidate for development. This guide provides a foundational understanding of its chemical properties, a detailed protocol for its synthesis, and a proposed mechanism of action to aid researchers in their future studies. The lack of publicly available experimental spectral data highlights an area for future research to fully characterize this promising molecule.

References

An In-Depth Technical Guide to 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine (CAS: 22177-99-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its chemical and physical properties, provides a detailed synthesis protocol, and explores its potential biological activities, with a focus on its role as a putative inhibitor of the PI3K/Akt/mTOR signaling pathway. Experimental protocols for key assays are detailed, and logical and biological pathways are visualized to facilitate a deeper understanding of this compound for research and development purposes.

Chemical and Physical Properties

This compound is a substituted pyrimidine derivative. The incorporation of the morpholine moiety is a common strategy in medicinal chemistry to improve the pharmacokinetic profile and target engagement of drug candidates.

| Property | Value | Source |

| CAS Number | 22177-99-7 | N/A |

| Molecular Formula | C₉H₁₂ClN₃O | N/A |

| Molecular Weight | 213.66 g/mol | N/A |

| Appearance | White to off-white solid | [1] |

| Melting Point | 101-103 °C | [1] |

| Boiling Point (Predicted) | 356.7 ± 42.0 °C | [1] |

| Density (Predicted) | 1.276 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.33 ± 0.39 | [1] |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Synthesis

The primary synthetic route to this compound involves the nucleophilic substitution of a chlorine atom on the pyrimidine ring by the secondary amine of morpholine.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Dichloro-6-methylpyrimidine

-

Morpholine

-

Triethylamine (or other suitable base)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-6-methylpyrimidine (1.0 equivalent) in the chosen anhydrous solvent.

-

Add morpholine (1.1 equivalents) to the solution.

-

Add triethylamine (1.2 equivalents) to the reaction mixture to act as a base and scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

Biological Activity and Mechanism of Action

Derivatives of pyrimidine and morpholine are well-represented in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including anticancer properties.[3][4] The morpholine moiety, in particular, is a key structural feature in many inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[5]

Anticancer Potential and the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for cancer therapy.[5] The morpholine ring in inhibitors often forms a critical hydrogen bond with the hinge region of the kinase domain of PI3K, contributing to their inhibitory activity.[5]

Given its structural similarity to known PI3K inhibitors, this compound is hypothesized to exert its anticancer effects through the inhibition of this pathway. Inhibition of PI3K would lead to the downstream deactivation of Akt and mTOR, ultimately resulting in decreased cancer cell proliferation and survival.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor [label="this compound", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation", fontsize=8, fontcolor="#202124"]; PI3K -> PIP3 [label="Phosphorylation", fontsize=8, fontcolor="#202124"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> PDK1 [label="Recruitment &\nActivation", fontsize=8, fontcolor="#202124"]; PDK1 -> Akt [label="Phosphorylation", fontsize=8, fontcolor="#202124"]; Akt -> mTORC1 [label="Activation", fontsize=8, fontcolor="#202124"]; mTORC1 -> CellGrowth [label="Promotion", fontsize=8, fontcolor="#202124"]; Inhibitor -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } .dot Figure 1: The hypothesized mechanism of action of this compound via inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (PI3K)

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of the compound against PI3K isoforms.

-

Reagents and Materials: Recombinant human PI3K isoforms (α, β, δ, γ), lipid substrate (e.g., PIP2), ATP, kinase buffer, detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Serially dilute this compound in DMSO. b. In a 96-well plate, add the kinase, lipid substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production. f. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay measures the cytotoxic or cytostatic effects of the compound on cancer cell lines.

-

Cell Lines: A panel of cancer cell lines, particularly those with known PI3K pathway activation (e.g., MCF-7, A549, HEPG2), should be used.[3]

-

Procedure: a. Seed the cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours). c. Add the MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions. d. Measure the absorbance or luminescence, which is proportional to the number of viable cells. e. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

// Nodes Start [label="Start:\nCompound Synthesis\n& Purification", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitroKinase [label="In Vitro Kinase Assay\n(PI3K Isoforms)", fillcolor="#FBBC05", fontcolor="#202124"]; CellProlif [label="Cell Proliferation Assay\n(Cancer Cell Lines)", fillcolor="#FBBC05", fontcolor="#202124"]; WesternBlot [label="Western Blot Analysis\n(p-Akt levels)", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Data Analysis:\nIC50 Determination", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End:\nLead Candidate\nIdentification", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> InVitroKinase; Start -> CellProlif; CellProlif -> WesternBlot; InVitroKinase -> DataAnalysis; WesternBlot -> DataAnalysis; DataAnalysis -> End; } .dot Figure 2: A generalized experimental workflow for the initial biological evaluation of this compound.

Spectral Data

¹H NMR and ¹³C NMR

The NMR spectra of N-substituted morpholines have been studied, providing a basis for predicting the spectral features of the title compound.[6] For a related compound, 3-methyl-1-(4-(trifluoromethyl)benzyl)-6-morpholinopyrimidine-2,4(1H,3H)-dione, the following characteristic shifts were observed in CDCl₃:

-

¹H NMR (500 MHz, CDCl₃): δ 7.60 (d, 2H), 7.34 (d, 2H), 5.40 (s, 1H, pyrimidine), 5.16 (s, 2H, CH₂), 3.76 (t, 4H, morpholine), 3.32 (s, 3H, CH₃-pyrimidine), 2.90 (t, 4H, morpholine).[4]

-

¹³C NMR (125 MHz, CDCl₃): δ 162.97, 159.18, 152.72, 140.79, 130.16, 129.84, 127.04, 125.79, 125.27, 122.57, 90.48, 66.07, 51.46, 47.55, 27.99.[4]

Mass Spectrometry

The mass spectrum of the title compound is expected to show a molecular ion peak corresponding to its molecular weight (213.66 g/mol ).

Infrared (IR) Spectroscopy

The IR spectrum of a related compound, 3-methyl-1-(4-(trifluoromethyl)benzyl)-6-morpholinopyrimidine-2,4(1H,3H)-dione, shows characteristic peaks at (KBr, cm⁻¹): 2981.94 (CH aromatic), 2857.32 (CH aliphatic), 1656.56 (C=O), 1452.00 (C-O), and 1370.02 (C-N).[4]

Conclusion

This compound is a compound with significant potential for further investigation in the field of oncology drug discovery. Its structural features strongly suggest that it may act as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a clinically validated target for cancer therapy. The synthetic route is straightforward, allowing for the synthesis of analogs for structure-activity relationship (SAR) studies. The experimental protocols provided in this guide offer a framework for the biological evaluation of this compound and its derivatives. Further research is warranted to elucidate its precise mechanism of action, determine its potency and selectivity, and evaluate its efficacy in preclinical cancer models.

References

- 1. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine [webbook.nist.gov]

- 3. 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine | 118121-82-7 | Benchchem [benchchem.com]

- 4. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine. The information is curated for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group, a methyl group, and a morpholine ring. The morpholine moiety is a common pharmacophore in drug discovery, often improving the pharmacokinetic profile of a molecule.

Molecular Formula: C₉H₁₂ClN₃O[1]

Molecular Weight: 213.66 g/mol [1]

CAS Number: 22177-99-7

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClN₃O | [1] |

| Molecular Weight | 213.66 g/mol | [1] |

| CAS Number | 22177-99-7 | |

| Appearance | White crystals | |

| Solubility | Soluble in DMSO | [2] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis

A common synthetic route involves the reaction of 2,4-dichloro-6-methylpyrimidine with morpholine.

Materials:

-

2,4-dichloro-6-methylpyrimidine

-

Morpholine

-

N,N-diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine

-

Sodium sulfate

-

Silica gel for column chromatography

-

Heptane

-

Water

Procedure:

-

Dissolve 2,4-dichloro-6-methylpyrimidine in tetrahydrofuran (THF).

-

Cool the solution to 0°C with stirring.

-

Add N,N-diisopropylethylamine (DIPEA) followed by morpholine to the cooled solution.

-

Allow the reaction mixture to stir overnight at room temperature (20°C).

-

Evaporate the solvent under reduced pressure.

-

Resuspend the residue in water and extract twice with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate mixture as the eluent to yield the final product as white crystals.

Characterization Data

| Technique | Data |

| ¹H NMR (300 MHz, DMSO-d₆) | δ (ppm) = 6.73 (s, 1H), 3.65 (m, 4H), 3.58 (m, 4H), 2.25 (s, 3H) |

| Mass Spec. (MS ISP m/e) | 214.1/216.2 (100/34) [(M+H)⁺] |

Experimental Workflow

Caption: Workflow for the synthesis and characterization of the title compound.

Potential Biological Activity and Signaling Pathway

While specific biological data for this compound is not extensively published, the structural motif of a morpholine-substituted pyrimidine is prevalent in a class of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4]

The morpholine oxygen atom is known to form a crucial hydrogen bond with the hinge region of the kinase domain in many PI3K inhibitors.[4] Given the structural similarity of this compound to known PI3K inhibitors, it is plausible that this compound could exhibit inhibitory activity against this pathway.

Hypothesized Signaling Pathway

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion for Drug Development Professionals

This compound represents a molecule of interest for further investigation in drug discovery programs. Its straightforward synthesis and the established role of the pyrimidine-morpholine scaffold in kinase inhibition, particularly within the PI3K pathway, suggest its potential as a starting point for the development of novel therapeutic agents. Further screening and structure-activity relationship (SAR) studies are warranted to elucidate its specific biological targets and therapeutic potential.

References

Spectroscopic and Synthetic Profile of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the heterocyclic compound 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related pyrimidine-morpholine hybrids to offer a predictive spectroscopic profile. The synthesis and characterization of such compounds are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds. These values should be considered as predictive and may vary slightly in experimental settings.

Table 1: Predicted ¹H-NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Pyrimidine-H | ~6.5 - 7.0 | s | - |

| Morpholine-H (N-CH₂) | ~3.7 - 3.9 | t | ~4-5 |

| Morpholine-H (O-CH₂) | ~3.6 - 3.8 | t | ~4-5 |

| Methyl-H (CH₃) | ~2.4 - 2.6 | s | - |

Table 2: Predicted ¹³C-NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

| Pyrimidine C=N | ~160 - 165 |

| Pyrimidine C-Cl | ~155 - 160 |

| Pyrimidine C-N | ~150 - 155 |

| Pyrimidine C-H | ~90 - 95 |

| Morpholine C-N | ~45 - 50 |

| Morpholine C-O | ~65 - 70 |

| Methyl C | ~20 - 25 |

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 227.08 | Molecular ion peak, calculated for C₉H₁₂ClN₃O |

| [M+2]⁺ | 229.08 | Isotopic peak due to ³⁷Cl |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | ~3000 - 3100 | Medium |

| C-H (aliphatic) | ~2850 - 2960 | Medium-Strong |

| C=N (pyrimidine) | ~1600 - 1650 | Medium-Strong |

| C=C (pyrimidine) | ~1550 - 1600 | Medium-Strong |

| C-O-C (morpholine) | ~1100 - 1150 | Strong |

| C-N (pyrimidine-morpholine) | ~1350 - 1400 | Medium |

| C-Cl | ~700 - 800 | Medium-Strong |

Synthetic Pathway

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined in the diagram below.

The Multifaceted Biological Activities of Substituted Morpholine Pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of substituted morpholine pyrimidine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. Possessing a unique structural scaffold, these derivatives have demonstrated promising potential as anticancer, anti-inflammatory, and antimicrobial agents. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to facilitate further research and drug development endeavors.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Pathway

Substituted morpholine pyrimidine derivatives have emerged as potent anticancer agents, primarily through their inhibitory action on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. The morpholine moiety often plays a crucial role in binding to the hinge region of these kinases, contributing to the inhibitory activity.

Quantitative Anticancer Activity Data

The cytotoxic effects of various substituted morpholine pyrimidine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized in the tables below.

Table 1: Cytotoxic Activity of Pyrimidine-Morpholine Hybrids Against SW480 and MCF-7 Cancer Cell Lines [1][2]

| Compound ID | R-Group (Substitution on Benzyl Ring) | SW480 IC50 (µM) | MCF-7 IC50 (µM) |

| 2a | 4-H | 117.04 ± 3.45 | >100 |

| 2b | 3-Cl | 48.10 ± 2.10 | 89.20 ± 4.11 |

| 2c | 4-Br | 11.30 ± 1.14 | 35.40 ± 2.13 |

| 2d | 4-CH3 | 89.20 ± 3.15 | >100 |

| 2e | 4-F | 21.70 ± 1.21 | 45.10 ± 2.31 |

| 2f | 4-CN | 35.20 ± 1.54 | 68.70 ± 3.11 |

| 2g | 4-CF3 | 5.10 ± 2.12 | 19.60 ± 1.13 |

| 2h | 2,4-diCl | 58.60 ± 2.51 | 95.40 ± 4.23 |

| 5-FU | - | 4.90 ± 0.83 | - |

| Cisplatin | - | 16.10 ± 1.10 | - |

Table 2: Cytotoxic Activity of Morpholine Substituted Quinazoline Derivatives [3]

| Compound ID | Substitution on Phenyl Ring | A549 IC50 (µM) | MCF-7 IC50 (µM) | SHSY-5Y IC50 (µM) |

| AK-1 | Unsubstituted | - | - | - |

| AK-3 | N,N-dimethyl amine | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | - | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell regulation and how morpholine pyrimidine derivatives can intervene.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine pyrimidine derivatives.

Anti-inflammatory Activity

Several substituted morpholine pyrimidine derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected morpholine pyrimidine derivatives, focusing on their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]

Table 3: Inhibition of Nitric Oxide Production by Morpholinopyrimidine Derivatives [4]

| Compound ID | Substitution on Phenyl Ring | NO Production Inhibition (%) at 12.5 µM |

| V1 | H | ~20 |

| V2 | 4-CH3 | ~25 |

| V3 | 4-OCH3 | ~30 |

| V4 | 4-OCH3 | ~75 |

| V5 | 4-Cl | ~40 |

| V6 | 4-Br | ~45 |

| V7 | 2-F | ~50 |

| V8 | 4-F | ~80 |

Antimicrobial Activity

The morpholine pyrimidine scaffold has also been explored for its potential in developing novel antimicrobial agents. Certain derivatives have shown activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The MIC values for representative morpholine pyrimidine derivatives against various microorganisms are presented below.

Table 4: Antimicrobial Activity (MIC in µg/mL) of Morpholine Derivatives [5]

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |

| 12 | 25 | 21 | 29 | - | 20 | 40 |

| Standard* | - | - | - | - | - | - |

*Note: The original source did not specify the standard drug used for comparison in this particular table.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide.

Synthesis of the Morpholine Pyrimidine Core

A general and efficient method for the synthesis of the 4,6-disubstituted-2-morpholinopyrimidine core involves a sequential palladium-catalyzed cross-coupling reaction.[6]

General Procedure:

-

Starting Material: 4,6-dichloro-2-(4-morpholinyl)pyrimidine is used as the starting material.

-

First Cross-Coupling: A selective Suzuki or Stille coupling is performed at the more reactive C4 position with an appropriate organoboron or organotin reagent in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Second Cross-Coupling: The second substituent is introduced at the C6 position via another cross-coupling reaction with a different organometallic reagent under similar conditions.

-

Purification: The final product is purified using column chromatography on silica gel.

The following diagram illustrates the general workflow for the synthesis.

Caption: General synthetic workflow for 4,6-disubstituted-2-(4-morpholinyl)pyrimidines.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.

Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

-

Compound and LPS Treatment: Cells are pre-treated with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a 10-15 minute incubation at room temperature, the absorbance is measured at 540-550 nm.

-

Quantification: The nitrite concentration is determined using a sodium nitrite standard curve, and the percentage of NO inhibition is calculated.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol (Broth Microdilution Method):

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion

Substituted morpholine pyrimidine derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel therapeutic agents based on this privileged chemical structure. The structure-activity relationships highlighted in the quantitative data provide a solid foundation for the rational design of more potent and selective derivatives. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them towards clinical applications.

References

- 1. Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine represents a significant scaffold in medicinal chemistry, embodying the convergence of two "privileged structures": the pyrimidine ring and the morpholine moiety. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and, most critically, its established and potential roles in drug discovery, with a primary focus on its application as a kinase inhibitor, particularly within the PI3K/Akt/mTOR signaling pathway. This document furnishes detailed experimental protocols for the synthesis and biological evaluation of this compound and related derivatives, alongside visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction: The Power of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." Both the pyrimidine and morpholine rings fall into this esteemed category, making their combination in this compound a subject of considerable interest for drug discovery.

The pyrimidine nucleus is a cornerstone of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[1][2] Its nitrogen atoms act as hydrogen bond acceptors, and the aromatic system allows for diverse substitutions to fine-tune electronic and steric properties for optimal target engagement.

The morpholine ring is frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[3] It can improve aqueous solubility, metabolic stability, and oral bioavailability. Furthermore, the morpholine oxygen can act as a crucial hydrogen bond acceptor, anchoring the molecule within the active site of a biological target.

The amalgamation of these two scaffolds in this compound creates a versatile building block for the synthesis of targeted therapies, particularly kinase inhibitors.

Synthesis and Chemical Properties

The synthesis of this compound and its isomers typically involves the nucleophilic substitution of a di-chlorinated pyrimidine with morpholine. The regioselectivity of the reaction can be controlled by the reaction conditions.

Chemical Properties:

| Property | Value |

| CAS Number | 22177-99-7 |

| Molecular Formula | C₉H₁₂ClN₃O |

| Molecular Weight | 213.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and ethyl acetate |

Role in Medicinal Chemistry: A Focus on Kinase Inhibition

The 4-(pyrimidin-4-yl)morpholine core is a well-established pharmacophore for the inhibition of phosphatidylinositol 3-kinases (PI3Ks) and other related kinases in the PI3K-related kinase (PIKK) family, such as the mammalian target of rapamycin (mTOR). The morpholine oxygen is key to this activity, forming a critical hydrogen bond with the hinge region of the kinase domain.

While specific quantitative data for this compound is not extensively available in public literature, its structural similarity to known PI3K and mTOR inhibitors strongly suggests its potential as an intermediate or a lead compound for the development of inhibitors targeting the PI3K/Akt/mTOR signaling pathway. Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][4] Its dysregulation is implicated in numerous diseases, particularly cancer.

Caption: The PI3K/Akt/mTOR signaling pathway and the proposed inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of its isomer, 4-(2-chloro-6-methyl-pyrimidin-4-yl)-morpholine.[6]

Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Materials:

-

4,6-dichloro-2-methylpyrimidine

-

Morpholine

-

N,N-diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Heptane and Ethyl acetate for elution

Procedure:

-

To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 equivalent) in anhydrous THF, add DIPEA (1.1 equivalents) and morpholine (1.1 equivalents) at 0°C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield the title compound.

In Vitro PI3K Kinase Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the inhibitory activity of the compound against PI3K isoforms.

Workflow for PI3K HTRF Assay:

Caption: Workflow for a PI3K HTRF kinase inhibition assay.

Materials:

-

Purified recombinant PI3K isoforms (e.g., PI3Kα, β, δ, γ)

-

PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

-

ATP

-

PI3K HTRF assay kit (containing Europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated-PIP3, and Streptavidin-Allophycocyanin (SA-APC))

-

Assay buffer

-

384-well low-volume assay plates

-

HTRF-compatible microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in the assay buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the PI3K enzyme and PIP2 substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Stop the reaction by adding the HTRF detection mixture containing the Europium-labeled antibody, SA-APC, and biotinylated-PIP3.

-

Incubate the plate for the detection phase (e.g., 60 minutes) at room temperature, protected from light.

-

Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio and determine the percent inhibition for each compound concentration to derive the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the compound on the viability and proliferation of cancer cell lines.[7][8]

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Conclusion

This compound stands as a valuable scaffold in medicinal chemistry, poised for the development of novel kinase inhibitors. Its synthesis is accessible, and its structure is primed for interaction with the ATP-binding site of kinases, particularly within the PI3K/Akt/mTOR pathway. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this and related compounds. Further investigation into the specific biological activities and structure-activity relationships of derivatives of this core structure will undoubtedly contribute to the advancement of targeted cancer therapies.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0777659B1 - Morpholine derivatives and their use as therapeutic agents - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. 4-(2-CHLORO-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Versatile Building Block: A Technical Guide to 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine in Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine, a key synthetic building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details its synthesis, chemical properties, and extensive applications, with a particular focus on the development of kinase inhibitors.

Core Properties and Synthesis

This compound is a stable, crystalline solid that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its chemical structure, featuring a reactive chloro-substituent on the pyrimidine ring, makes it an ideal scaffold for derivatization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22177-99-7 | [1][2][3] |

| Molecular Formula | C₉H₁₂ClN₃O | [3] |

| Molecular Weight | 213.66 g/mol | [3] |

| Appearance | White crystals | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Soluble in organic solvents such as THF, ethyl acetate | [4] |

Synthetic Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 2,4-dichloro-6-methylpyrimidine and morpholine.

Experimental Protocol: Synthesis of this compound

-

Reactants: 2,4-dichloro-6-methylpyrimidine (1.0 eq), Morpholine (1.1 eq), and N,N-diisopropylethylamine (1.1 eq).

-

Solvent: Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 2,4-dichloro-6-methylpyrimidine in THF and cool the solution to 0°C with stirring.

-

Add N,N-diisopropylethylamine, followed by the dropwise addition of morpholine.

-

Allow the reaction mixture to warm to room temperature and stir overnight.[4]

-

Remove the solvent under reduced pressure.

-

Take up the residue in water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: heptane/ethyl acetate) to yield the title compound.[4]

-

-

Yield: Approximately 70%.[4]

Applications as a Synthetic Building Block

The reactivity of the chlorine atom at the 6-position of the pyrimidine ring allows for a variety of subsequent chemical transformations, making this compound a valuable precursor for creating libraries of diverse compounds. Key reactions include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

The chloro group can be readily displaced by a variety of nucleophiles, such as amines and thiols, to introduce diverse functional groups and build molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

This building block is an excellent substrate for common cross-coupling reactions used in drug discovery:

-

Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds, enabling the introduction of aryl and heteroaryl moieties.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a wide range of primary and secondary amines to form C-N bonds, a crucial transformation in the synthesis of many kinase inhibitors.[5]

Role in the Development of Kinase Inhibitors

The morpholinopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[6] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[6][7] The morpholine moiety is known to form a critical hydrogen bond with the hinge region of the kinase active site, contributing to the potency and selectivity of the inhibitor.[4][8]

The PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cell growth and proliferation, and how inhibitors developed from the this compound scaffold can block this signaling cascade.

Biological Activity of Derivatives

Derivatives of the morpholinopyrimidine scaffold have demonstrated potent inhibitory activity against various cancer cell lines. The following table summarizes representative biological data for compounds with this core structure.

Table 2: Anticancer Activity of Morpholinopyrimidine Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 2g | SW480 (Colon Cancer) | 5.10 ± 2.12 | Apoptosis Induction | |

| Compound 2g | MCF-7 (Breast Cancer) | 19.60 ± 1.13 | Cell Cycle Arrest | |

| Compound 10 | - | 2.37 ± 0.19 | Urease Inhibition | [9] |

| Compound 4a | PI3Kα | 120 | Kinase Inhibition | [6] |

| Compound 4b | PI3Kα | 151 | Kinase Inhibition | [6] |

Experimental Workflow in Drug Discovery

The use of this compound as a building block fits into a standard drug discovery workflow. The following diagram outlines the key stages, from initial synthesis to the identification of lead compounds.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its straightforward synthesis and the reactivity of its chloro-substituent provide a robust platform for the generation of diverse chemical libraries. The established importance of the morpholinopyrimidine scaffold in targeting key signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores the continued relevance of this compound in the field of drug discovery and development. This guide provides a foundational understanding for researchers looking to leverage this powerful synthetic intermediate in their quest for novel and effective therapies.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine: Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and characterization of the heterocyclic compound 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the utility of pyrimidine-morpholine scaffolds.

Introduction

This compound is a substituted pyrimidine derivative incorporating a morpholine moiety. The pyrimidine ring is a common scaffold in numerous biologically active compounds, including kinase inhibitors, while the morpholine group is often introduced to improve physicochemical properties such as aqueous solubility and metabolic stability. This compound primarily serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. While specific biological activity for this particular intermediate is not extensively documented in public literature, its structural motifs are present in compounds targeting various signaling pathways, particularly in oncology and inflammation research.

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.

General Reaction Scheme

The synthesis involves the reaction of 2,4-dichloro-6-methylpyrimidine with morpholine in the presence of a base. The morpholine nitrogen acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position.

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

A detailed experimental protocol for the synthesis of this compound has been reported as follows:

To a solution of 2,4-dichloro-6-methylpyrimidine (998 mg, 6.0 mmol) in tetrahydrofuran (30 mL), N,N-diisopropylethylamine (853 mg, 6.6 mmol) and morpholine (627 mg, 6.6 mmol) are added at 0°C with stirring. The reaction mixture is then stirred overnight at 20°C.[1] The solvent is typically removed under reduced pressure, and the crude product is purified, often by chromatography.

Physicochemical and Characterization Data

Limited publicly available data exists for the complete analytical characterization of this compound. However, based on the synthesis of closely related analogs, the following data can be anticipated.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₂ClN₃O |

| Molecular Weight | 213.66 g/mol |

| Appearance | Likely a solid at room temperature |

Spectroscopic Data (Predicted)

-

¹H NMR:

-

The methyl group on the pyrimidine ring would likely appear as a singlet around δ 2.3-2.6 ppm.

-

The morpholine protons would appear as two multiplets, typically in the range of δ 3.5-3.9 ppm.

-

The pyrimidine ring proton would likely be a singlet in the aromatic region, around δ 6.5-7.0 ppm.

-

-

¹³C NMR:

-

Signals for the aliphatic carbons of the morpholine ring would be expected in the range of δ 40-70 ppm.

-

The methyl carbon on the pyrimidine ring would appear around δ 20-25 ppm.

-

The aromatic carbons of the pyrimidine ring would be observed in the range of δ 100-170 ppm.

-

-

Mass Spectrometry:

-

The mass spectrum would be expected to show a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight, with a characteristic isotopic pattern for the presence of one chlorine atom.

-

Role in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex, biologically active molecules. The presence of the reactive chlorine atom allows for further functionalization, making it a versatile intermediate for creating libraries of compounds for high-throughput screening.

Use as a Synthetic Intermediate

This compound is utilized in the synthesis of various kinase inhibitors. The general workflow involves the initial synthesis of the this compound core, followed by a subsequent reaction to displace the remaining chlorine atom with another functional group.

Caption: General workflow illustrating the use of the title compound in drug discovery.

Potential Biological Targets

While the direct biological activity of this compound is not well-defined, the pyrimidine-morpholine scaffold is a known pharmacophore that can interact with various biological targets. Derivatives of similar structures have been investigated as anti-inflammatory agents and for their activity against cancer cell lines.[3][4] For instance, related morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of iNOS and COX-2 in macrophage cells, suggesting a role in modulating inflammatory pathways.[3]

The structural similarity to known kinase inhibitors suggests that compounds derived from this intermediate could potentially target signaling pathways regulated by kinases such as PI3K, mTOR, or Src, which are often dysregulated in cancer.

Caption: Potential signaling pathways targeted by derivatives.

Conclusion

This compound is a synthetically accessible and versatile intermediate with significant potential in drug discovery. Its straightforward synthesis and the presence of a modifiable chloro group make it an attractive starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition for oncology and inflammatory diseases. Further research into the biological activities of its derivatives is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

- 1. 4-(2-CHLORO-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. (3R)-4-[2-chloro-6-[[(R)-methylsulfinyl]methyl]pyrimidin-4-yl]-3-methyl-morpholine – All About Drugs [allfordrugs.com]

- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. frontiersin.org [frontiersin.org]

Potential Therapeutic Applications of Pyrimidine-Morpholine Hybrids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic amalgamation of pyrimidine and morpholine scaffolds has given rise to a promising class of hybrid molecules with diverse and potent therapeutic applications. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of pyrimidine-morpholine hybrids. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug discovery and development. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visually represents complex biological pathways and experimental workflows to facilitate a deeper understanding and further investigation into this versatile chemical space.

Introduction

The hybridization of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry to develop novel therapeutic agents with enhanced efficacy, improved pharmacokinetic profiles, and potentially reduced side effects.[1] The pyrimidine ring, a core component of nucleobases, is a privileged scaffold found in numerous clinically approved drugs, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Similarly, the morpholine moiety is frequently incorporated into drug candidates to enhance their pharmacological properties, such as aqueous solubility and metabolic stability, and has been associated with a range of biological activities.[4][5] The fusion of these two heterocyclic systems has yielded a new generation of hybrid molecules with significant therapeutic potential. Recent studies have highlighted the promise of pyrimidine-morpholine hybrids as potent agents in oncology, inflammatory diseases, and neurodegenerative disorders.

Therapeutic Applications

Anticancer Activity

A significant body of research has focused on the development of pyrimidine-morpholine hybrids as anticancer agents.[6][7] These compounds have demonstrated notable cytotoxicity against a variety of cancer cell lines.

A series of novel 1-benzyl-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their antiproliferative activity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (SW480) cell lines.[6] The cytotoxic effects were determined using the MTT assay, and the half-maximal inhibitory concentrations (IC50) were calculated.

Table 1: Anticancer Activity of 1-benzyl-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione Derivatives [6]

| Compound ID | R-group (at para position of benzyl) | IC50 (μM) vs. SW480 | IC50 (μM) vs. MCF-7 |

| 2a | H | 35.20 ± 2.10 | 78.01 ± 1.15 |

| 2b | F | 25.10 ± 1.19 | 55.20 ± 2.11 |

| 2c | Cl | 10.20 ± 0.15 | 28.10 ± 1.28 |

| 2d | Br | 15.10 ± 1.12 | 33.20 ± 0.19 |

| 2e | I | 12.30 ± 0.21 | 30.10 ± 1.13 |

| 2f | CH3 | 42.10 ± 1.28 | 89.20 ± 2.18 |

| 2g | CN | 5.10 ± 2.12 | 19.60 ± 1.13 |

| 2h | NO2 | 22.10 ± 0.18 | 49.10 ± 1.22 |

| Cisplatin | - | 16.10 ± 1.10 | 25.30 ± 1.17 |

| 5-Fluorouracil | - | 4.90 ± 0.83 | 9.80 ± 0.94 |

Data presented as mean ± standard deviation.

The results indicate that compound 2g , featuring a cyano substituent, exhibited the most potent cytotoxic activity against the SW480 cell line, with an IC50 value comparable to the standard chemotherapeutic agent 5-Fluorouracil.[6] Further mechanistic studies revealed that compound 2g induced apoptosis in SW480 cells and caused cell cycle arrest in MCF-7 cells.[6]

The proposed mechanism of action for some of these anticancer hybrids involves the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[8][9]

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. biologi.ub.ac.id [biologi.ub.ac.id]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine from 2,4-dichloro-6-methylpyrimidine

Abstract

This document provides a detailed protocol for the synthesis of 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine, a valuable intermediate in pharmaceutical research and drug development. The synthesis is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloro-6-methylpyrimidine and morpholine. This application note includes a step-by-step experimental procedure, a summary of quantitative data, characterization methods, and a visual workflow of the process.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds extensively utilized as core scaffolds in medicinal chemistry due to their diverse biological activities. The target compound, this compound, serves as a key building block for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents.[1] The synthesis described herein involves the reaction of 2,4-dichloro-6-methylpyrimidine with morpholine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the secondary amine of the morpholine ring selectively displaces the chlorine atom at the C4 position of the pyrimidine ring. This regioselectivity is a common feature in the reactions of 2,4-dichloropyrimidines with nucleophiles.[2][3]

Reaction Scheme:

Figure 1: Synthesis of this compound from 2,4-dichloro-6-methylpyrimidine and morpholine.

Experimental Protocol

2.1 Materials and Equipment

-

Reagents:

-

2,4-dichloro-6-methylpyrimidine (≥98% purity)

-

Morpholine (≥99% purity)

-

Triethylamine (TEA, ≥99% purity) or Diisopropylethylamine (DIPEA, ≥99% purity)

-

Acetonitrile (ACN), anhydrous (≥99.8%)

-

Ethyl acetate (EtOAc), analytical grade

-

Hexanes, analytical grade

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography (60 Å, 230-400 mesh)

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen or Argon gas inlet

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glassware for column chromatography

-

Analytical balance

-

NMR spectrometer (e.g., 400 MHz)

-

LC-MS system

-

HPLC system

-

2.2 Reaction Procedure

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,4-dichloro-6-methylpyrimidine (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of starting material).

-

Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution to act as a base for scavenging the HCl byproduct.

-

In a separate flask, dissolve morpholine (1.1 eq) in a small amount of anhydrous acetonitrile.

-

Add the morpholine solution dropwise to the stirred solution of 2,4-dichloro-6-methylpyrimidine at room temperature over 15-20 minutes.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is complete when the starting pyrimidine spot is no longer visible.

2.3 Work-up and Purification

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the triethylamine hydrochloride salt precipitate and wash the solid with a small amount of acetonitrile.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford the final product as a white to off-white solid.

2.4 Characterization

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected ¹H NMR signals would include peaks for the methyl group, the pyrimidine proton, and the two distinct sets of methylene protons of the morpholine ring.[4][5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.[6]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[7]

Data Presentation

The following table summarizes typical quantities and expected results for the synthesis.

| Role | Compound | MW ( g/mol ) | Equivalents | Amount | Moles (mmol) |

| Starting Material | 2,4-dichloro-6-methylpyrimidine | 163.01 | 1.0 | 5.00 g | 30.67 |

| Nucleophile | Morpholine | 87.12 | 1.1 | 2.94 g (2.94 mL) | 33.74 |

| Base | Triethylamine | 101.19 | 1.2 | 3.72 g (5.12 mL) | 36.81 |

| Solvent | Acetonitrile | - | - | 50 mL | - |

| Product | This compound | 213.67 | - | - | - |

| Theoretical Yield | - | - | - | 6.55 g | 30.67 |

| Example Result | |||||

| Actual Yield | - | - | - | 5.42 g | - |

| Yield (%) | - | - | - | 82.7% | - |

| Purity (by HPLC) | - | - | - | >98% | - |

Workflow Visualization

The following diagram illustrates the key steps in the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Discussion on Regioselectivity

The nucleophilic aromatic substitution on 2,4-dichloropyrimidines generally occurs with high selectivity at the C4 position over the C2 position.[2][3] This preference can be attributed to electronic factors. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, activating the chlorine-bearing carbons towards nucleophilic attack. The intermediate formed by the attack at C4 (a Meisenheimer complex) is generally more stable than the intermediate formed by attack at C2. This is because the negative charge in the C4-adduct can be delocalized more effectively by the adjacent nitrogen atom at position 1 and the para-nitrogen at position 3. In contrast, attack at C2 results in an intermediate where the charge delocalization is less favorable. The presence of the electron-donating methyl group at C6 has a minor influence but does not alter the inherent C4 selectivity of the 2,4-dichloropyrimidine system.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

2,4-dichloro-6-methylpyrimidine is a halogenated heterocyclic compound and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Morpholine and triethylamine are corrosive and have strong odors. Handle these reagents with caution.

-

Organic solvents are flammable. Keep away from open flames and ignition sources.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Chloropyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropyrimidines are pivotal building blocks in the synthesis of a vast array of biologically active molecules, finding extensive application in drug discovery and development. The electron-deficient nature of the pyrimidine ring, accentuated by the presence of two nitrogen atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various functional groups, particularly amines, to generate libraries of compounds for screening and lead optimization. The substitution pattern on the pyrimidine core is crucial for biological activity, and understanding the regioselectivity of SNAr reactions is paramount. Generally, the reactivity of chloro substituents on the pyrimidine ring follows the order C4(6) > C2 >> C5.[1] This document provides detailed protocols for performing SNAr on chloropyrimidines, summarizing key reaction parameters and yields for different methodologies.

Data Presentation

The following tables summarize reaction conditions and yields for the amination of various chloropyrimidines. These tables are designed to provide a comparative overview of different synthetic approaches, including conventional heating, palladium-catalyzed cross-coupling, and microwave-assisted synthesis.

Table 1: Conventional Nucleophilic Aromatic Substitution of Chloropyrimidines with Amines

| Entry | Chloropyrimidine | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Chloropyrimidine | Aniline | K₂CO₃ | DMAc | Room Temp | 1 | High | [1] |

| 2 | 2,4-Dichloropyrimidine | Secondary Aliphatic Amines | K₂CO₃ | DMAc | Room Temp | 1 | High (C4 substitution) | [1] |

| 3 | 2-Amino-4,6-dichloropyrimidine | Various Amines | Triethylamine | Ethanol | Reflux | 3 | Good to Excellent | [2][3] |

| 4 | 2,4,6-Trichloropyrimidine | 3-Aminopyrrole | DIPEA | DCM | Reflux | 5 | Major product at C4/C6 | [4] |

| 5 | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | - | - | - | - | - | [5] |

Table 2: Palladium-Catalyzed Amination of Chloropyrimidines

| Entry | Chloropyrimidine | Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 6-Aryl-2,4-dichloropyrimidine | Secondary Aliphatic Amines | Pd(OAc)₂/dppb | LiHMDS | THF | -20 to 0 | 1 | >95 (C4 substitution) | [1] |

| 2 | 2-Chloropyrimidine | Amides | Pd₂(dba)₃/Xantphos | - | - | - | - | High | [6][7] |

Table 3: Microwave-Assisted Nucleophilic Aromatic Substitution of Chloropyrimidines

| Entry | Chloropyrimidine | Nucleophile | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | 2-Amino-4-chloropyrimidine | Substituted Amines | Triethylamine | Propanol | 120-140 | 15-30 | Good | [8] |

| 2 | 2-Chloropyrimidine | Various Amines | Triethylamine (optional) | - | 120-160 | 10-30 | - | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments involving nucleophilic aromatic substitution on chloropyrimidines.

Protocol 1: General Procedure for Amination of Chloropyrimidines via Conventional SNAr

This protocol is a general method adaptable for the reaction of various chloropyrimidines with amine nucleophiles.

Materials:

-

Chloropyrimidine derivative (1.0 equivalent)

-

Amine nucleophile (1.0-1.2 equivalents)

-

Non-nucleophilic base (e.g., K₂CO₃, NaHCO₃, triethylamine, or diisopropylethylamine) (2.0 equivalents, if necessary)[9]

-

Appropriate solvent (e.g., ethanol, DMF, NMP, or water)[9]

Procedure:

-

In a suitable reaction vessel, dissolve the chloropyrimidine in the chosen solvent.[9]

-

Add the amine nucleophile to the solution.[9]

-

If the amine is used as a salt or if the reaction generates HCl, add the non-nucleophilic base.[9]

-

Heat the reaction mixture to a temperature ranging from room temperature to reflux (typically 80-120 °C) and stir for 2 to 24 hours.[6][9]

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]

-

Upon completion, cool the reaction mixture to room temperature.[9]

-

If the product precipitates, it can be collected by filtration and washed.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.[6]

Protocol 2: Palladium-Catalyzed Amination of Chloropyrimidines (Buchwald-Hartwig Type)

This protocol is particularly useful for less reactive amines or when high regioselectivity is required.[6]

Materials:

-

Chloropyrimidine derivative (1 equivalent)

-